Cas no 1857243-01-6 (3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine)
3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-1609331
- 1857243-01-6
- 3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine
- 1,2,4-Oxadiazol-5-amine, 3-cyclopropyl-N-(1-cyclopropylethyl)-
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- Inchi: 1S/C10H15N3O/c1-6(7-2-3-7)11-10-12-9(13-14-10)8-4-5-8/h6-8H,2-5H2,1H3,(H,11,12,13)
- InChI Key: IHDLZFZJPBWRBZ-UHFFFAOYSA-N
- SMILES: O1C(=NC(C2CC2)=N1)NC(C)C1CC1
Computed Properties
- Exact Mass: 193.121512110g/mol
- Monoisotopic Mass: 193.121512110g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 51Ų
Experimental Properties
- Density: 1.289±0.06 g/cm3(Predicted)
- Boiling Point: 311.1±25.0 °C(Predicted)
- pka: 1.88±0.50(Predicted)
3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1609331-50mg |
3-cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine |
1857243-01-6 | 50mg |
$719.0 | 2023-09-23 | ||
| Enamine | EN300-1609331-100mg |
3-cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine |
1857243-01-6 | 100mg |
$755.0 | 2023-09-23 | ||
| Enamine | EN300-1609331-250mg |
3-cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine |
1857243-01-6 | 250mg |
$789.0 | 2023-09-23 | ||
| Enamine | EN300-1609331-500mg |
3-cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine |
1857243-01-6 | 500mg |
$823.0 | 2023-09-23 | ||
| Enamine | EN300-1609331-1000mg |
3-cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine |
1857243-01-6 | 1000mg |
$857.0 | 2023-09-23 | ||
| Enamine | EN300-1609331-2500mg |
3-cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine |
1857243-01-6 | 2500mg |
$1680.0 | 2023-09-23 | ||
| Enamine | EN300-1609331-5000mg |
3-cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine |
1857243-01-6 | 5000mg |
$2485.0 | 2023-09-23 | ||
| Enamine | EN300-1609331-10000mg |
3-cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine |
1857243-01-6 | 10000mg |
$3683.0 | 2023-09-23 | ||
| Enamine | EN300-1609331-0.05g |
3-cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine |
1857243-01-6 | 0.05g |
$719.0 | 2023-06-04 | ||
| Enamine | EN300-1609331-0.1g |
3-cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine |
1857243-01-6 | 0.1g |
$755.0 | 2023-06-04 |
3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine
3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine (CAS No. 1857243-01-6)
The compound 3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine, identified by the CAS registry number 1857243-01-6, is a structurally complex organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of heterocyclic compounds, specifically featuring an oxadiazole ring system, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of cyclopropyl groups further enhances its structural uniqueness and functional versatility.
The synthesis of 3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine involves a series of intricate chemical reactions, including nucleophilic substitutions and cyclizations. Recent advancements in synthetic methodologies have enabled chemists to optimize the production process, ensuring higher yields and improved purity. The compound's structure has been extensively studied using advanced spectroscopic techniques such as NMR and X-ray crystallography, providing insights into its conformational preferences and intermolecular interactions.
One of the most promising applications of this compound lies in the field of pharmacology. Researchers have demonstrated that 3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine exhibits potent bioactivity against various disease targets. For instance, studies have shown its potential as an anti-inflammatory agent by modulating key inflammatory pathways. Additionally, its ability to inhibit certain enzymes associated with neurodegenerative diseases has garnered significant attention from the scientific community.
The structural features of this compound also make it a valuable tool in materials science. Its unique electronic properties and thermal stability render it suitable for applications in organic electronics and advanced materials development. Recent research has explored its use as a component in organic light-emitting diodes (OLEDs), where it has shown potential for enhancing device efficiency and stability.
In terms of environmental impact, the compound has been subjected to rigorous testing to assess its biodegradability and ecotoxicological profile. Initial findings suggest that it exhibits low toxicity towards aquatic organisms, which is a positive indicator for its safe use in industrial and pharmaceutical settings.
Furthermore, the study of 3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine has contributed significantly to our understanding of heterocyclic chemistry. Its reactivity patterns and participation in various chemical transformations have provided valuable insights into the design of novel synthetic routes for related compounds.
In conclusion, the compound 3-Cyclopropyl-N-(1-cyclopropylethyl)-1,2,4-oxadiazol-5-amine (CAS No. 1857243-01-6) represents a fascinating intersection of chemistry and application-driven research. With its diverse functional groups and versatile properties, it continues to be a subject of intense scientific investigation across multiple disciplines.
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